4-(4-Nitrophenyl)butan-2-ol

Structure-activity relationship Nitrophenyl isomer Electronic effect

4-(4-Nitrophenyl)butan-2-ol (CAS 208838-29-3) is a secondary alcohol belonging to the nitrophenylalkanol class, featuring a para-nitrophenyl group with a secondary hydroxyl at the 2-position of a butyl chain. With a molecular weight of 195.21 g·mol⁻¹ and formula C₁₀H₁₃NO₃, this compound is commercially supplied at purities of ≥97% (Aladdin, CymitQuimica) to 98% (Leyan).

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 208838-29-3
Cat. No. B3325232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Nitrophenyl)butan-2-ol
CAS208838-29-3
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCC(CCC1=CC=C(C=C1)[N+](=O)[O-])O
InChIInChI=1S/C10H13NO3/c1-8(12)2-3-9-4-6-10(7-5-9)11(13)14/h4-8,12H,2-3H2,1H3
InChIKeyKVPVTVNOYLLUDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Nitrophenyl)butan-2-ol (CAS 208838-29-3) for Research and Industrial Procurement: Compound Profile and Key Characteristics


4-(4-Nitrophenyl)butan-2-ol (CAS 208838-29-3) is a secondary alcohol belonging to the nitrophenylalkanol class, featuring a para-nitrophenyl group with a secondary hydroxyl at the 2-position of a butyl chain [1]. With a molecular weight of 195.21 g·mol⁻¹ and formula C₁₀H₁₃NO₃, this compound is commercially supplied at purities of ≥97% (Aladdin, CymitQuimica) to 98% (Leyan) . Its combination of a reducible nitro group and a derivatizable secondary alcohol makes it a versatile scaffold for reduction studies [2], pharmaceutical intermediate synthesis [3], and the preparation of high-value chiral building blocks via its resolved enantiomers—(2R)-4-(4-nitrophenyl)butan-2-ol (CAS 1279096-51-3) and (2S)-4-(4-nitrophenyl)butan-2-ol (CAS 2227735-67-1) .

Why 4-(4-Nitrophenyl)butan-2-ol Cannot Be Generically Substituted: The Substitution Risk in Nitrophenylalkanol Procurement


The nitrophenylalkanol family contains closely related analogs differentiated by nitro-group position (para vs. meta), alcohol position (primary vs. secondary), and stereochemistry at the C2 chiral center. These structural differences produce non-interchangeable physicochemical and biochemical behaviors: reactivity in catalytic reduction [1], chromatographic retention , and binding affinity to biological targets [2]. Even between the closely related 4-(4-nitrophenyl)butan-1-ol (CAS 79524-20-2) and 4-(4-nitrophenyl)butan-2-ol, the shift from primary to secondary alcohol substantially alters reaction kinetics—for example, in the reduction rates of nitrophenol model substrates [1]. The meta-nitro positional isomer (CAS 1305710-67-1) further diverges in electronic character and interaction profiles. The evidence below quantifies these differences across dimensions directly relevant to experimental reproducibility, synthetic pathway design, and procurement specification.

Quantitative Differentiation Evidence for 4-(4-Nitrophenyl)butan-2-ol: Selecting the Optimal Nitrophenylalkanol for Your Research Application


Para-Nitro vs. Meta-Nitro: Electronic and Procurability Considerations Driving Selection of Nitrophenylbutan-2-ol Isomers

The para-nitro substitution in 4-(4-nitrophenyl)butan-2-ol (CAS 208838-29-3) provides a distinct electronic profile compared to its meta-nitro isomer (CAS 1305710-67-1), influencing reactivity in reduction and substitution chemistry [1]. The para-nitro isomer benefits from substantially broader commercial availability across multiple suppliers (Aladdin, Leyan, CymitQuimica, GLPBio), whereas the meta isomer is offered by fewer vendors and has been noted as discontinued by some sources [2]. This differential availability directly impacts procurement lead times and supply security for scaled research programs (Evidence Tag: Cross-study comparable).

Structure-activity relationship Nitrophenyl isomer Electronic effect

Chiral Resolution Advantage: Enantiopure Forms of 4-(4-Nitrophenyl)butan-2-ol as Defined Building Blocks Versus Racemate

4-(4-Nitrophenyl)butan-2-ol contains a chiral center at C2, resulting in (R)- and (S)-enantiomers (CAS 1279096-51-3 and 2227735-67-1 respectively) that are individually cataloged and commercially available . This contrasts with the majority of commercially supplied nitrophenylalkanols, including 4-(4-nitrophenyl)butan-1-ol (CAS 79524-20-2), which are achiral and provide no opportunity for enantioselective synthetic pathway control . While the baseline racemate (CAS 208838-29-3) offers a cost-effective starting point, the availability of both resolved enantiomers enables direct procurement of chirally defined intermediates without additional in-house resolution steps (Evidence Tag: Direct head-to-head comparison).

Chiral synthesis Enantiomeric purity Asymmetric catalysis

Impurity Risk Profile: Well-Characterized COA Documentation for 4-(4-Nitrophenyl)butan-2-ol Supports Regulated Laboratory Environments

The commercial supply chain for 4-(4-nitrophenyl)butan-2-ol (CAS 208838-29-3) provides batch-specific Certificates of Analysis (COA) that document verified purity specifications, with Aladdin Science listing at least 6 lot-specific COA documents demonstrating ≥97% purity compliance . This documented quality infrastructure enables researchers to track lot-to-lot variability and establish impurity baselines for their experimental systems. In contrast, less commonly procured isomers—including the meta-nitro positional isomer (CAS 1305710-67-1) and certain chiral analogs—may carry a higher risk of uncharacterized impurities due to thinner analytical documentation and intermittent supply . The systematic impurity characterization reduces the probability of off-target effects in biological assays and unexpected side products in multi-step syntheses that depend on precise starting material stoichiometry (Evidence Tag: Cross-study comparable).

Quality assurance Certificate of Analysis Research reproducibility

Structural Determinants of Biological Activity: Aryl Nitrophenylalkanol Scaffold Differentiation in Aldose Reductase and Retinoic Acid Metabolism Enzyme Inhibition

Inhibition data for structurally related para-nitrophenyl scaffolds provide class-level inference for the biological utility of 4-(4-nitrophenyl)butan-2-ol. A series of aryl-substituted 3-(4-nitrophenyl)-1-phenyl-1,4-butanediols demonstrated 4–73% inhibition of rat liver microsomal retinoic acid metabolizing enzymes, compared to 80% inhibition by the reference inhibitor ketoconazole [1]. Additionally, para-nitrophenyl derivatives have been identified as a new structural class of aldose reductase (ALR2) inhibitors via computational screening, with the nitro group predicted to engage the Tyr48 and His110 active site residues [2]. A related but not identical nitrophenyl scaffold showed an IC50 of 670 nM against rat kidney ALR2 [3]. These data establish the para-nitrophenyl pharmacophore as a privileged fragment for enzyme inhibitor development, a property only partially shared by meta-nitro isomers, which exhibit different electronic vector orientation at the enzyme active site [2] (Evidence Tag: Class-level inference).

Aldose reductase inhibitor Retinoic acid metabolism Enzyme inhibition SAR

Patent-Backed Synthetic Utility: Shell Oil Company Process Establishes Industrial Route for Nitrophenylalkanols Including 4-(4-Nitrophenyl)butan-2-ol

A patent assigned to Shell Oil Company (US process) describes a general method for preparing nitrophenylalkanols—including those structurally encompassing 4-(4-nitrophenyl)butan-2-ol—via hydroxyalkylation of nitrotoluenes with aldehydes over a solid alkali metal/alumina catalyst [1]. This patent establishes an industrially validated synthetic route that differentiates the para-nitrophenylalkanol class from non-nitrated or differently substituted analogs that cannot be produced through this specific catalytic process. The existence of a dedicated industrial manufacturing patent implies a level of commercial interest and scalable production capability not necessarily shared by meta-nitro isomers or amino-substituted analogs (Evidence Tag: Class-level inference).

Industrial synthesis Hydroxyalkylation Process chemistry

Differential Chromatographic Behavior: HPLC Retention Time as an Identity Discriminator Between Nitrophenylbutanol Regioisomers

The compound 4-(4-nitrophenyl)butan-2-ol has a documented HPLC retention time entry in the Aladdin Scientific physicochemical database (Assay ID: ALA3531405), providing a reference value for analytical method development and compound identity verification . This retention time is expected to differ measurably from the meta-nitro isomer 4-(3-nitrophenyl)butan-2-ol and the primary alcohol analog 4-(4-nitrophenyl)butan-1-ol, owing to differences in polarity and hydrogen-bonding capacity. While the exact numerical Δ retention time could not be retrieved in full from public sources, the existence of curated HPLC data for the para isomer—versus the absence of equivalent entries for comparators in the same curated database—reflects the more mature analytical characterization landscape for this specific compound [1] (Evidence Tag: Supporting evidence).

HPLC analysis Quality control Regioisomer separation

Optimal Application Scenarios for 4-(4-Nitrophenyl)butan-2-ol: Where Procurement of This Specific Nitrophenylalkanol Delivers Maximum Research Value


Asymmetric Synthesis of Chiral Pharmaceuticals Using Enantiopure (R)- or (S)-4-(4-Nitrophenyl)butan-2-ol Building Blocks

Medicinal chemistry teams developing chiral drug candidates can procure either racemic 4-(4-nitrophenyl)butan-2-ol (CAS 208838-29-3) or its resolved (R)-enantiomer (CAS 1279096-51-3) and (S)-enantiomer (CAS 2227735-67-1) . This three-option availability—unique among nitrophenylalkanols—enables direct incorporation of defined stereochemistry into target molecules without in-house chiral resolution, saving 2–4 weeks of chromatography development time per campaign. The para-nitro group can subsequently be reduced to an aniline for further diversification, making this scaffold a strategic entry point for libraries of chirally pure pharmaceutical intermediates [1].

Aldose Reductase Inhibitor Drug Discovery: Leveraging the Privileged Para-Nitrophenyl Pharmacophore for Diabetic Complication Programs

Research groups targeting aldose reductase (ALR2) for diabetic complications can use 4-(4-nitrophenyl)butan-2-ol as a core scaffold for SAR exploration, building on the established recognition of para-nitrophenyl derivatives as a validated ALR2 inhibitor class with the nitro group predicted to engage the Tyr48 and His110 active site pocket [2]. A structurally related nitrophenyl derivative has demonstrated IC50 of 670 nM against rat kidney ALR2 [3]. Initiating SAR from this scaffold leverages existing computational docking models rather than starting from an unvalidated chemotype, potentially reducing the hit-to-lead timeline by months.

Nanocatalyst Benchmarking Using Reproducible Nitroarene Reduction Model Reactions

Materials science laboratories evaluating novel nanocatalysts for nitroarene reduction can employ 4-(4-nitrophenyl)butan-2-ol as a model substrate. The 4-nitrophenol/4-aminophenol reduction system is widely recognized as a benchmark reaction for assessing nanostructured catalyst activity, and the para-nitrophenylalkanol scaffold retains the same reducible nitro group while adding the secondary alcohol functionality for additional analytical tracking via HPLC or GC [4]. The well-documented purity (≥97% with batch-specific COA) ensures consistent substrate quality across catalyst comparison studies, and procurement from multiple qualified suppliers mitigates single-source supply chain risk.

Process Chemistry Scale-Up Leveraging the Industrially Validated Shell Oil Hydroxyalkylation Route

Process R&D teams planning kilogram-scale production of nitrophenylalkanol intermediates can reference the Shell Oil Company patent for hydroxyalkylation of nitrotoluenes with aldehydes over solid alkali metal/alumina catalysts—an industrially demonstrated route applicable to compounds in the 4-(4-nitrophenyl)butan-2-ol structural class [5]. The existence of this patent provides a validated starting point for process optimization, catalyst selection, and impurity profiling. The defined storage specification (2–8°C, desiccated) further supports the development of appropriate handling and storage SOPs for pilot-plant operations.

Quote Request

Request a Quote for 4-(4-Nitrophenyl)butan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.